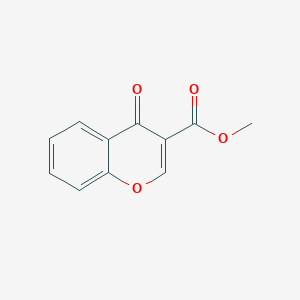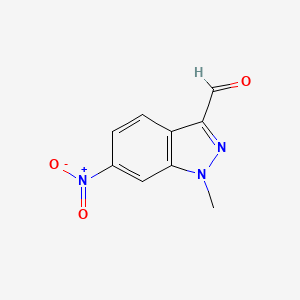
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid is a unique organic compound characterized by the presence of an amino group, a trimethylsilyl group, and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(trimethylsilyl)hex-5-ynoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino group, followed by the introduction of the trimethylsilyl group and the alkyne functionality. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield diketones, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of aminotransferases.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 4-Amino-6-(trimethylsilyl)hex-5-ynoic acid exerts its effects often involves the interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The pathways involved may include the inhibition of aminotransferases, leading to altered metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-hex-5-enoic acid: Similar structure but lacks the trimethylsilyl group.
6-Trimethylsilylhex-5-ynoic acid: Similar structure but lacks the amino group.
Uniqueness
4-Amino-6-(trimethylsilyl)hex-5-ynoic acid is unique due to the presence of both the amino and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
111886-96-5 |
|---|---|
Formule moléculaire |
C9H17NO2Si |
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
4-amino-6-trimethylsilylhex-5-ynoic acid |
InChI |
InChI=1S/C9H17NO2Si/c1-13(2,3)7-6-8(10)4-5-9(11)12/h8H,4-5,10H2,1-3H3,(H,11,12) |
Clé InChI |
XWZHYXMCIJHKFO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC(CCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}pentan-1-amine](/img/structure/B11899493.png)


![4-Chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899513.png)




![1-(Cyclohex-1-en-1-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B11899560.png)

![4,7-Dichloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899570.png)


